molecular formula C20H17FN2O2 B6547411 N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946279-46-5

N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B6547411
CAS RN: 946279-46-5
M. Wt: 336.4 g/mol
InChI Key: VLBYTADNDDPTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is 336.12740595 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F2744-1071 is the Colony-stimulating factor 1 receptor (CSF1R) . CSF1R, also known as cFMS, is a type of protein known as a tyrosine-protein kinase that plays a key role in regulating survival, proliferation, and differentiation of hematopoietic progenitor cells .

Mode of Action

F2744-1071 is a potent and selective inhibitor of CSF1R . It binds to CSF1R, inhibiting its activity and thereby preventing the survival and maintenance of M2 tumor-associated macrophages (TAMs), which are known contributors to tumor progression .

Biochemical Pathways

By inhibiting CSF1R, F2744-1071 affects the CSF1R signaling pathway, which is known to regulate the survival and maintenance of M2 TAMs . This leads to a decrease in the number of M2 TAMs, which can result in a reduction in tumor progression .

Pharmacokinetics

The pharmacokinetics of F2744-1071 have been evaluated in preclinical studies . It has been found to display favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including hepatocyte stability and high Caco-2 permeability . These properties suggest that F2744-1071 has good bioavailability.

Result of Action

The inhibition of CSF1R by F2744-1071 leads to a reduction in the number of M2 TAMs . This can result in a decrease in tumor progression, as M2 TAMs are known to contribute to this process by accelerating angiogenesis, metastasis, and immunosuppression .

Action Environment

The action of F2744-1071 can be influenced by various environmental factors. For example, the presence of other molecules in the tumor microenvironment can affect the binding of F2744-1071 to CSF1R . Additionally, the efficacy and stability of F2744-1071 can be affected by factors such as pH and temperature .

properties

IUPAC Name

N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-6-8-15(9-7-14)12-23-13-16(10-11-19(23)24)20(25)22-18-5-3-2-4-17(18)21/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBYTADNDDPTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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